molecular formula C50H71N3O18 B8104240 DBCO-PEG12-NHS ester

DBCO-PEG12-NHS ester

Cat. No. B8104240
M. Wt: 1002.1 g/mol
InChI Key: AFUFPIOHTWMNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG12-NHS ester is a useful research compound. Its molecular formula is C50H71N3O18 and its molecular weight is 1002.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality DBCO-PEG12-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG12-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Micropatterned Three-Dimensional Culture

DBCO-PEG12-NHS ester is used in the development of novel click-crosslinkable and photodegradable gelatin hydrogels. This application is particularly useful for micropatterned three-dimensional culture, demonstrating the utility of DBCO-PEG12-NHS ester in tissue engineering and regenerative medicine (Tamura, Yanagawa, Sugiura, Takagi, Sumaru, & Kanamori, 2015).

Bioactive Hydrogels

The use of DBCO-PEG12-NHS ester in the development of bioactive hydrogels with enhanced initial and sustained cell interactions has been demonstrated. These hydrogels, based on poly(ethylene glycol), are instrumental in regenerative medicine and drug delivery applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).

Analytical Methods in Biopharmaceuticals

DBCO-PEG12-NHS ester plays a role in the field of biopharmaceuticals, particularly in the process of PEGylation, which improves bioavailability and reduces immunogenicity of active peptides or proteins. This is crucial for enhancing the therapeutic efficacy of biopharmaceutical products (Crafts, Bailey, Plante, & Acworth, 2016).

Mass Cytometry

In mass cytometry, DBCO-PEG12-NHS ester is used for the development of novel nanoparticle-based mass tags. This application significantly contributes to the advancement of high-dimensional single-cell immunoassays (Zhang, Zabinyakov, Majonis, Bouzekri, Ornatsky, Baranov, & Winnik, 2020).

Oxo-Ester Mediated Native Chemical Ligation

DBCO-PEG12-NHS ester is used in oxo-ester mediated native chemical ligation, a technique employed for hydrogel formation and in-vivo applications like wound healing and tissue repair. This showcases its utility in biomaterials science (Strehin, Gourevitch, Zhang, Heber-Katz, & Messersmith, 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFPIOHTWMNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG12-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.